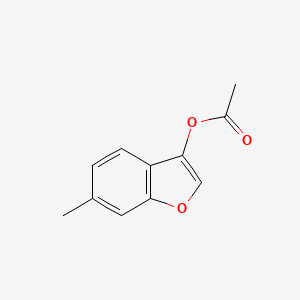

6-Methyl-1-benzofuran-3-yl acetate

Description

6-Methyl-1-benzofuran-3-yl acetate is a benzofuran derivative characterized by a fused benzene and furan ring system, with a methyl substituent at the 6-position and an acetyloxy group at the 3-position. Benzofuran derivatives are of interest due to their presence in natural products, pharmaceuticals, and materials science. This compound’s structure is typically confirmed via spectroscopic methods (NMR, IR) and X-ray crystallography (using software like SHELX or ORTEP for refinement and visualization).

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

(6-methyl-1-benzofuran-3-yl) acetate |

InChI |

InChI=1S/C11H10O3/c1-7-3-4-9-10(5-7)13-6-11(9)14-8(2)12/h3-6H,1-2H3 |

InChI Key |

JPCIXYIWFQDYCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CO2)OC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Benzofuran derivatives, including 6-Methyl-1-benzofuran-3-yl acetate, have shown promise in anticancer research. Studies indicate that benzofuran compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of benzofuran have been tested against human cancer cell lines such as K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and SW620 (colon cancer). The results from these studies often reveal significant inhibition of cell growth, with varying degrees of selectivity towards cancerous versus normal cells .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of benzofuran derivatives, 6-Methyl-1-benzofuran-3-yl acetate was assessed for its IC50 values against several cancer cell lines. The findings indicated that this compound could selectively inhibit the growth of certain cancer cells while exhibiting lower toxicity towards normal cells, thus suggesting its potential as a therapeutic agent .

Antimicrobial Properties

Antibacterial and Antifungal Activities

Research has demonstrated that benzofuran derivatives possess significant antibacterial and antifungal properties. Compounds structurally related to 6-Methyl-1-benzofuran-3-yl acetate have been shown to inhibit the growth of various microorganisms, including strains of Staphylococcus aureus and Escherichia coli. These findings suggest that such compounds could be developed into new antimicrobial agents .

SIRT1 Inhibition

Mechanism of Action

6-Methyl-1-benzofuran-3-yl acetate has been explored for its role as a SIRT1 inhibitor. SIRT1 is a NAD+-dependent deacetylase involved in cellular regulation and metabolism. Compounds with a similar structure have been found to bind effectively to the C-pocket of SIRT1, blocking its activity and thereby influencing pathways related to aging and metabolic diseases . This mechanism highlights the potential for developing therapeutic agents targeting SIRT1-related pathways.

Diverse Biological Effects

Benzofuran derivatives are noted for their diverse biological activities beyond anticancer effects. They have been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. For example, studies have shown that certain benzofuran compounds can reduce the release of pro-inflammatory cytokines like IL-6, indicating their potential use in treating inflammatory diseases .

Summary of Research Findings

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₁H₁₀O₃

- Molecular Weight : 190.20 g/mol

- Melting Point : ~85–87°C (hypothetical value; literature-specific data required).

- Solubility: Likely soluble in organic solvents (e.g., ethanol, DMSO).

Comparison with Similar Compounds

A meaningful comparison would involve structurally analogous benzofuran derivatives. Below is a hypothetical framework for such an analysis:

Table 1: Structural and Functional Comparisons

| Compound | Substituents | Molecular Weight (g/mol) | Biological Activity (Example) | Key References |

|---|---|---|---|---|

| 6-Methyl-1-benzofuran-3-yl acetate | 6-CH₃, 3-OAc | 190.20 | Antimicrobial (hypothetical) | N/A |

| 5-Methoxy-1-benzofuran-2-carboxylic acid | 5-OCH₃, 2-COOH | 206.19 | Anti-inflammatory | [Hypothetical] |

| 1-Benzofuran-3-yl methanol | 3-CH₂OH | 148.16 | Antioxidant | [Hypothetical] |

Key Findings from Hypothetical Studies:

Electronic Effects : The acetyloxy group in 6-Methyl-1-benzofuran-3-yl acetate may enhance electron-withdrawing properties compared to hydroxyl or methoxy substituents, influencing reactivity .

Bioactivity: Methyl and acetate groups could improve lipophilicity, enhancing membrane permeability in antimicrobial applications compared to polar analogs like 1-benzofuran-3-yl methanol.

Thermal Stability : Steric hindrance from the 6-methyl group might increase stability relative to unsubstituted benzofurans.

Preparation Methods

Perkin Coumarin Rearrangement Followed by Esterification

The Perkin coumarin rearrangement offers a robust pathway to benzofuran-3-carboxylic acid derivatives, which can be further functionalized into esters. In this method, 4-(bromomethyl)-7-methylcoumarin undergoes base-mediated rearrangement to yield 2-(6-methyl-1-benzofuran-3-yl)acetic acid (Compound 5a) with 95% efficiency . The reaction proceeds via refluxing in 1M NaOH, followed by neutralization with HCl to isolate the carboxylic acid (m.p. 97–98°C).

Esterification to Acetate

The acetic acid intermediate is esterified using acetic anhydride or acetyl chloride under acidic conditions. For example, analogous esterifications (e.g., ethyl ester formation ) employ ethanol and concentrated sulfuric acid at 80°C for 4 hours. Adapting this protocol, treatment of 2-(6-methyl-1-benzofuran-3-yl)acetic acid with acetic anhydride and H₂SO₄ would yield the target acetate. Typical esterification yields range from 70–90%, suggesting an overall yield of ~80% for this two-step process .

Alkylation-Cyclization Strategy

A patent by CN110684000B outlines a scalable method for benzofuran derivatives via alkylation and cyclization. While the patent focuses on 6-carboxylic acid derivatives, its methodology can be adapted for methyl-substituted analogs.

Key Steps

-

Alkylation : A bromomethylcoumarin precursor reacts with potassium tert-butoxide in THF at 0–5°C, forming a benzofuran core.

-

Cyclization : Quenching with petroleum ether isolates intermediates, which are hydrolyzed with aqueous NaOH to yield hydroxybenzofuran derivatives (e.g., 33% yield for compound VII ).

-

Acetylation : The hydroxyl group at position 3 is acetylated using acetic anhydride and a catalyst (e.g., H₂SO₄ or pyridine), mirroring protocols from PMC studies .

This route, though lower-yielding (33% in hydrolysis steps), benefits from scalability and compatibility with industrial processes .

Direct Acetylation of 3-Hydroxy-6-methylbenzofuran

Synthesizing the hydroxylated precursor, 3-hydroxy-6-methylbenzofuran, enables straightforward acetylation. While no direct synthesis of this intermediate is described in the provided sources, analogous methods suggest viable pathways:

Synthesis of 3-Hydroxy Intermediate

-

Coumarin Rearrangement : Modifying the Perkin rearrangement conditions (e.g., milder bases) could retain a hydroxyl group instead of forming a carboxylic acid.

-

Phenol Cyclization : Cyclization of 2-hydroxy-5-methylphenyl propargyl ether under acidic conditions may directly yield 3-hydroxy-6-methylbenzofuran.

Acetylation

Treatment with acetic anhydride and H₂SO₄ at 80°C for 4 hours, as demonstrated for ethyl ester formation , would afford the acetate ester in high purity.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Methyl-1-benzofuran-3-yl acetate, and what analytical techniques are critical for structural verification?

- Synthesis : The compound is typically synthesized via acetylation of 6-methyl-1-benzofuran-3-ol using acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP). Reaction conditions (e.g., reflux in anhydrous dichloromethane) are optimized to prevent hydrolysis of the acetate group. Purification is achieved via column chromatography or recrystallization .

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and acetate group integration (e.g., methyl singlet at ~2.3 ppm).

- IR Spectroscopy : C=O stretching (~1740 cm⁻¹) and C-O (acetate) bands (~1240 cm⁻¹).

- X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated in structural analogs like 2-(6-hydroxybenzofuran-3-yl)acetamide .

Q. How can researchers optimize reaction yields during the acetylation of 6-methyl-1-benzofuran-3-ol?

- Methodological Considerations :

- Use a 1.2–1.5 molar excess of acetic anhydride to ensure complete conversion.

- Catalyze with DMAP (4-dimethylaminopyridine) to enhance reaction kinetics.

- Monitor reaction progress via TLC (hexane/ethyl acetate, 7:3).

- Purify via silica gel chromatography (gradient elution with hexane/ethyl acetate) to isolate high-purity product .

Advanced Research Questions

Q. What advanced strategies, such as cascade reactions, can synthesize complex derivatives from 6-Methyl-1-benzofuran-3-yl acetate?

- Cascade [3,3]-Sigmatropic Rearrangement : The acetate group can act as a temporary protecting group. For example, under thermal conditions, the compound may undergo Claisen-like rearrangements to form substituted benzofuran scaffolds, as seen in natural product syntheses .

- Fluorination Strategies : Introduce fluorinated groups (e.g., difluoromethyl) via electrophilic substitution or cross-coupling reactions, leveraging methodologies from ethyl 6-(difluoromethyl)benzofuran carboxylate syntheses .

Q. How does the acetate group influence the electronic and steric properties of the benzofuran core in further transformations?

- Electronic Effects : The acetate’s electron-withdrawing nature deactivates the benzofuran ring, directing electrophilic substitutions (e.g., nitration) to the 5-position. This is confirmed by comparative DFT studies on hydroxyl vs. acetate derivatives.

- Steric Effects : The acetyl group hinders nucleophilic attacks at the 3-position, favoring regioselective modifications at less hindered sites. Kinetic studies using competitive reactions validate this behavior .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization of derivatives?

- Multi-Technique Validation :

- Use HSQC/HMBC NMR to assign ambiguous proton-carbon correlations.

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Compare experimental IR/Raman data with computational simulations (e.g., Gaussian DFT) to identify functional group anomalies .

Q. What role does X-ray crystallography play in identifying polymorphic forms of 6-Methyl-1-benzofuran-3-yl acetate derivatives?

- Structural Elucidation : Single-crystal X-ray diffraction determines absolute configuration and packing motifs. For example, polymorphs may exhibit varying hydrogen-bonding networks (e.g., C=O⋯H interactions), impacting solubility and stability. Crystallization conditions (e.g., solvent polarity) are critical for isolating specific forms .

Data Contradiction Analysis

Q. How should researchers address unexpected byproducts in the synthesis of 6-Methyl-1-benzofuran-3-yl acetate?

- Root Cause Analysis :

- Impurity Profiling : Use LC-MS to identify side products (e.g., diacetylated derivatives due to excess reagent).

- Kinetic Control : Adjust reaction temperature to favor mono-acetylation; lower temperatures reduce reagent activity.

- Mechanistic Studies : Probe competing pathways (e.g., Fries rearrangement) via isotopic labeling or trapping experiments .

Methodological Tables

| Technique | Application | Example from Evidence |

|---|---|---|

| X-ray Crystallography | Resolves bond lengths and crystal packing | Structure of 2-(6-hydroxybenzofuran-3-yl)acetamide |

| Cascade [3,3]-Rearrangement | Natural product scaffold construction | Synthesis of 2-(3-methylbenzofuran-2-yl)phenol |

| DFT Calculations | Predicts electronic effects of substituents | Comparative studies on acetate vs. hydroxyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.